2-Acetyl-1-ethylpyrrole

説明

Molecular Structure and Crystallographic Analysis

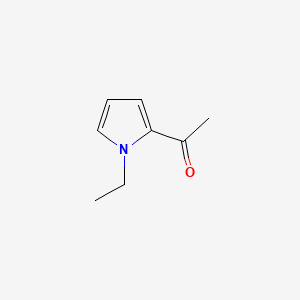

The molecular structure of 2-acetyl-1-ethylpyrrole is defined by the molecular formula C₈H₁₁NO, representing a substituted pyrrole ring system with both ethyl and acetyl functional groups. The compound exhibits a molecular weight of 137.1790 atomic mass units according to the National Institute of Standards and Technology database, with slight variations reported across different analytical sources ranging from 137.18 to 137.182 grams per mole. The monoisotopic mass has been precisely determined to be 137.084064 atomic mass units, providing critical information for mass spectrometric identification and analysis.

The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(1-ethyl-1H-pyrrol-2-yl)ethan-1-one, which systematically describes the substitution pattern on the pyrrole ring. The compound is registered under Chemical Abstracts Service number 39741-41-8, serving as a unique identifier in chemical databases worldwide. The International Chemical Identifier key HQADRFRTIALOCB-UHFFFAOYSA-N provides a standardized representation of the molecular connectivity and stereochemistry.

Structural analysis reveals that the pyrrole nitrogen atom carries an ethyl substituent at the 1-position, while the 2-position bears an acetyl group, creating a distinctive substitution pattern that influences both the electronic properties and reactivity of the molecule. The presence of both electron-donating (ethyl) and electron-withdrawing (acetyl) substituents on the pyrrole ring creates an interesting electronic environment that affects the compound's spectroscopic and chemical properties.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. Carbon-13 nuclear magnetic resonance analysis conducted at 101 megahertz in deuterium oxide reveals distinctive resonances that correspond to the various carbon environments within the molecule. The spectrum demonstrates the expected number of carbon signals consistent with the proposed molecular structure, with each carbon atom exhibiting characteristic chemical shifts based on its electronic environment and proximity to heteroatoms.

Proton nuclear magnetic resonance spectroscopy offers complementary structural information through the observation of characteristic multipicity patterns and integration ratios. The ethyl substituent typically displays a characteristic quartet-triplet pattern for the methylene and methyl protons respectively, while the acetyl group contributes a distinct singlet resonance. The pyrrole ring protons exhibit chemical shifts in the aromatic region, with their exact positions influenced by the electron-donating and electron-withdrawing effects of the substituents.

Infrared spectroscopy analysis has been comprehensively documented using Fourier Transform Infrared techniques, with transmission infrared spectrum data acquired using a Bruker Tensor 27 Fourier Transform Infrared instrument. The spectroscopic analysis was performed with 32 sample scans and a resolution suitable for detailed functional group identification. Key absorption bands in the infrared spectrum correspond to characteristic vibrational modes including carbon-hydrogen stretching, carbonyl stretching from the acetyl group, and aromatic carbon-carbon stretching vibrations from the pyrrole ring system.

The infrared spectral analysis reveals important structural features through the identification of specific absorption frequencies. The carbonyl stretch from the acetyl group appears as a strong absorption band, providing direct evidence for the ketone functionality. The pyrrole ring exhibits characteristic aromatic carbon-carbon stretching vibrations, while the ethyl substituent contributes aliphatic carbon-hydrogen stretching and bending modes. The overall infrared fingerprint region provides a unique spectroscopic signature for compound identification and purity assessment.

Thermochemical Properties (Boiling Point, Vapor Pressure)

The thermochemical properties of this compound have been extensively characterized through experimental measurements and theoretical calculations. The boiling point of the compound has been consistently reported as 82 degrees Celsius under reduced pressure conditions of 12 millimeters of mercury. This relatively low boiling point under reduced pressure conditions indicates moderate intermolecular forces and suggests reasonable volatility for laboratory handling and purification procedures.

The density of this compound has been experimentally determined to be 1.01 grams per cubic centimeter at 20 degrees Celsius, indicating that the compound is slightly denser than water. This density value is consistent with the molecular structure and the presence of the nitrogen heteroatom, which contributes to increased intermolecular interactions compared to purely hydrocarbon systems. The specific gravity measurement of 1.01 at 20 degrees Celsius provides important information for volume-to-mass conversions in analytical and synthetic applications.

Refractive index measurements have established the optical properties of the compound, with values ranging from 1.5280 to 1.5340 at standard temperature conditions. These refractive index values are characteristic of aromatic compounds and reflect the electronic polarizability of the pyrrole ring system. The refractive index data provides valuable information for optical identification methods and purity assessment protocols.

Solubility and Partition Coefficients (Logarithm of Partition coefficient)

The solubility characteristics of this compound demonstrate typical behavior for moderately polar organic compounds containing both hydrophobic and hydrophilic structural elements. The compound exhibits limited solubility in water due to the predominance of the hydrophobic pyrrole ring and ethyl substituent, while showing enhanced solubility in organic solvents such as ethanol and diethyl ether. This solubility pattern is consistent with the molecular structure, which contains both polar carbonyl and nitrogen functionalities alongside nonpolar alkyl and aromatic components.

The logarithm of the octanol-water partition coefficient has been calculated using computational methods to be 1.711, indicating a moderate tendency to partition into the organic phase compared to the aqueous phase. This partition coefficient value suggests that the compound exhibits intermediate lipophilicity, making it suitable for applications requiring moderate bioavailability or membrane permeability characteristics. The calculated logarithm of water solubility is reported as -2.39, providing quantitative insight into the compound's aqueous solubility limitations.

The McGowan calculated molecular volume of 115.670 milliliters per mole provides important information about the spatial requirements of the molecule and its potential interactions with other chemical species. This molecular volume parameter is particularly useful for predicting diffusion rates, membrane transport properties, and intermolecular interaction energies in complex chemical systems.

特性

IUPAC Name |

1-(1-ethylpyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-9-6-4-5-8(9)7(2)10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQADRFRTIALOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068199 | |

| Record name | Ethanone, 1-(1-ethyl-1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to yellowish liquid; Warm, nutty, ethereal aroma | |

| Record name | 2-Acetyl-1-ethylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Ethyl-2-acetylpyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

209.00 to 211.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetyl-1-ethylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in fixed oils and propylene glycol, Soluble (in ethanol) | |

| Record name | 1-Ethyl-2-acetylpyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.052-1.058 | |

| Record name | 1-Ethyl-2-acetylpyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39741-41-8 | |

| Record name | 1-(1-Ethyl-1H-pyrrol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39741-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-acetyl pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039741418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(1-ethyl-1H-pyrrol-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(1-ethyl-1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-1-ethylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-2-ACETYL PYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX0ULZ3H4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetyl-1-ethylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Alkylation of 2-Acetylpyrrole

A straightforward method involves the N-alkylation of 2-acetylpyrrole with an ethylating agent:

- Procedure : React 2-acetylpyrrole with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as dimethylformamide or acetonitrile.

- Outcome : This yields 2-acetyl-1-ethylpyrrole via nucleophilic substitution at the nitrogen.

- Considerations : Reaction conditions must be optimized to avoid over-alkylation or O-alkylation side products.

Synthesis via 1-Ethylpyrrole Intermediate

Alternatively, the pyrrole ring can be constructed with the ethyl substituent already present:

- Step 1 : Synthesize 1-ethylpyrrole by alkylation of pyrrole.

- Step 2 : Introduce the acetyl group at the 2-position via electrophilic substitution using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3).

- Advantages : This method allows regioselective acetylation at the 2-position.

- Limitations : Requires careful control of reaction conditions to prevent poly-substitution.

Ring Closure from N-Ethyl-γ-aminobutyric Acid Derivatives

Inspired by methods for 2-acetyl-1-pyrroline synthesis from proline derivatives, a similar approach can be adapted:

- Step 1 : Start with N-ethyl-γ-aminobutyric acid or its ester.

- Step 2 : Convert the amino acid derivative to a lactam or cyclic intermediate.

- Step 3 : Perform oxidation and subsequent methylation or acetylation to introduce the acetyl group at the 2-position.

- Step 4 : Cyclize to form the pyrrole or pyrroline ring with the ethyl substituent on nitrogen.

- Notes : This method is more complex but allows for stereochemical control and incorporation of isotopic labels if needed.

Detailed Research Findings and Data

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| N-Alkylation of 2-acetylpyrrole | 2-Acetylpyrrole, ethyl halide | K2CO3 or NaH, DMF, reflux | 60-80 | Simple, direct | Possible side reactions |

| Electrophilic acetylation of 1-ethylpyrrole | 1-Ethylpyrrole, acetyl chloride | AlCl3, low temperature, inert atmosphere | 50-70 | Regioselective acetylation | Requires careful control |

| Cyclization from N-ethyl-γ-aminobutyric acid | N-ethyl-γ-aminobutyric acid ester | Oxidation (Dess-Martin periodinane), Grignard reagents | 40-60 | Stereochemical control, isotopic labeling possible | Multi-step, complex handling |

Key Experimental Insights

- N-Alkylation is the most straightforward and scalable method but may require purification to remove dialkylated or O-alkylated impurities.

- Electrophilic acetylation on 1-ethylpyrrole provides better regioselectivity but involves handling corrosive Lewis acids and controlling reaction temperature to avoid poly-substitution.

- Cyclization from amino acid derivatives offers a route to isotopically labeled or stereochemically defined products but involves multiple steps including esterification, oxidation, N-chlorination, and Grignard addition, as demonstrated in related 2-acetyl-1-pyrroline syntheses.

Representative Reaction Conditions from Literature

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Esterification | Thionyl chloride, methanol, 0 °C to 30 °C | Formation of methyl ester |

| N-Chlorination | t-Butylhypochlorite, diethyl ether, 0-5 °C | Requires careful temperature control |

| Dehydrohalogenation | Triethylamine or potassium acetate, room temperature | Forms pyrroline ring |

| Grignard Reaction | Methylmagnesium iodide or bromide, dry ether, 0-35 °C | Introduces acetyl group |

| Workup and Purification | Acidic extraction, drying over sodium sulfate, distillation | Yields pure 2-acetyl-1-pyrroline analogs |

Analytical and Purity Considerations

- Purity of this compound is typically confirmed by GC-MS and NMR spectroscopy.

- Tautomeric forms may be present, requiring chromatographic separation.

- Side products such as over-alkylated or ring-opened compounds must be minimized by optimizing reaction times and temperatures.

化学反応の分析

Types of Reactions: 2-Acetyl-1-ethylpyrrole undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Flavoring Agent in Food Science

2-Acetyl-1-ethylpyrrole is primarily recognized for its role as a flavoring agent. It is noted for imparting a nutty, hazelnut-like aroma, making it valuable in the food industry.

Case Study: Safety Assessment by EFSA

The European Food Safety Authority (EFSA) evaluated this compound as part of its Flavouring Group Evaluation. The assessment concluded that while the compound does not pose significant safety concerns at typical dietary intake levels, further studies are needed to establish a No Observed Adverse Effect Level (NOAEL) due to insufficient data on its metabolism and toxicity .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard compound for various chromatographic techniques. Its distinctive properties allow it to be used in the identification and quantification of other pyrrole derivatives.

Case Study: Chromatographic Techniques

A study utilized gas chromatography coupled with olfactometry to identify aromatic compounds reminiscent of hazelnut, including this compound. This method demonstrated the compound's effectiveness in distinguishing between similar aromatic profiles in complex mixtures .

Research Applications

Recent research highlights the utility of this compound in synthesizing other chemical compounds. Its reactivity allows it to participate in various chemical reactions, facilitating the development of new materials and pharmaceuticals.

Case Study: Synthesis of Pyrrole Derivatives

A notable application involved the use of this compound in synthesizing pyrrolidine derivatives through a series of reactions monitored by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The resulting compounds exhibited promising biological activities, indicating potential pharmaceutical applications .

作用機序

The mechanism by which 2-Acetyl-1-ethylpyrrole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, although detailed mechanisms are still under investigation .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues of 2-Acetyl-1-ethylpyrrole

The following compounds share structural similarities, differing in substituents or ring systems:

Key Comparative Analysis

Substituent Effects on Properties :

- Volatility : Alkyl chain length (ethyl vs. methyl) influences boiling points. For example, this compound (ethyl group) is less volatile than 2-acetyl-1-methylpyrrole .

- Solubility: Polar acetyl groups enhance solubility in organic solvents compared to non-acetylated analogues (e.g., pyrrole) .

Toxicity and Regulatory Status :

- 6-Methylquinoline showed in vitro genotoxicity, leading to exclusion from safe use in flavorings .

EFSA Evaluations (FGE.77 Series)

生物活性

2-Acetyl-1-ethylpyrrole (CAS Number: 39741-41-8) is an aromatic ketone that has garnered attention for its potential biological activities. This compound is primarily noted for its presence in various natural sources, including Coffea arabica (coffee) and Apium graveolens (celery) seeds. Research indicates that it may possess significant pharmacological properties, particularly in the context of liver fibrosis and other health-related applications.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a pyrrole ring, which is known for its reactivity and biological significance. The compound is characterized by its aromatic nature, which contributes to its interactions with biological molecules.

Antifibrotic Effects

A notable study explored the antifibrotic properties of this compound as part of a broader investigation into the effects of celery seed extracts on hepatic stellate cells (HSC-LX2). The research demonstrated that this compound exhibited a significant inhibitory effect on the proliferation of these cells, which are crucial in the development of liver fibrosis. Specifically, it was found that:

- Inhibition Rate : The compound contributed to a cell proliferation inhibition rate of approximately 54.09% at high doses.

- Apoptotic Effects : The percentage of apoptotic cells increased significantly, indicating a potential mechanism for mitigating liver fibrosis .

Interaction with Biomolecules

The biological activity of this compound is also linked to its ability to interact with various biomolecules. Its aromatic structure allows it to participate in complex biochemical pathways, potentially influencing metabolic processes and signaling pathways within cells.

Case Study: Celery Seed Extracts

In a detailed examination of celery seed extracts, researchers identified this compound as one of the key active components contributing to the extract's overall efficacy against liver fibrosis. The study utilized high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) to quantify the compound's presence and evaluate its biological effects .

Table 1: Inhibition Effects on HSC-LX2 Cells

| Compound | Inhibition Rate (%) | Apoptotic Cells (%) |

|---|---|---|

| This compound | 54.09 | 0.7 |

| Apigenin | 75.14 | 37.5 |

| Aesculetin | 73.52 | 4.3 |

This table summarizes the comparative effects of various compounds isolated from celery seeds on HSC-LX2 cell proliferation and apoptosis.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Antioxidant Properties : The compound may possess antioxidant capabilities that help reduce oxidative stress in liver tissues.

- Modulation of Signaling Pathways : It may influence key signaling pathways involved in cell growth and apoptosis, particularly those related to transforming growth factor-beta (TGF-β), which plays a pivotal role in fibrogenesis .

Q & A

Q. What are the established synthetic protocols for 2-Acetyl-1-ethylpyrrole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or alkylation of pyrrole derivatives. Key parameters for optimization include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic substitution.

- Solvent polarity : Non-polar solvents (e.g., dichloromethane) improve regioselectivity.

- Temperature control : Lower temperatures (0–25°C) minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure (boiling point ~200°C) ensures high purity (>98%) .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- NMR :

- ¹H NMR : Peaks at δ 2.4–2.6 ppm (acetyl CH₃), δ 1.2–1.4 ppm (ethyl CH₃), and δ 6.0–6.5 ppm (pyrrole protons).

- ¹³C NMR : Carbonyl (C=O) at ~200 ppm, pyrrole carbons at 100–120 ppm.

- Mass Spectrometry : Molecular ion [M⁺] at m/z 137.18 (C₈H₁₁NO), with fragmentation patterns indicating acetyl and ethyl group losses .

- IR : Strong C=O stretch at ~1680 cm⁻¹ .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation (H333 hazard) .

- Waste disposal : Segregate organic waste and coordinate with certified biohazard disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers address the lack of an established NOAEL (No Observed Adverse Effect Level) for this compound in toxicological assessments?

Methodological Answer:

- In vitro assays : Perform Ames tests (bacterial reverse mutation) and micronucleus assays to screen for genotoxicity .

- In vivo studies : Design subchronic rodent studies (OECD 408) with dose ranges (0.1–100 mg/kg/day) to identify target organs and dose-response relationships.

- Benchmark Dose (BMD) modeling : Use EFSA’s MSDI (Maximized Survey-Derived Intake) approach to estimate safe exposure thresholds pending NOAEL data .

Q. What strategies are effective in resolving contradictions between experimental data and computational predictions regarding its chemical reactivity?

Methodological Answer:

- Validation of computational models : Compare DFT (Density Functional Theory) predictions (e.g., HOMO-LUMO gaps, Fukui indices) with experimental kinetic data (e.g., reaction rates with electrophiles).

- Sensitivity analysis : Test the impact of solvent effects (COSMO-RS) and basis set selection on computational accuracy .

- Multi-method triangulation : Cross-validate results using QSAR (Quantitative Structure-Activity Relationship), NMR chemical shift calculations, and experimental Hammett constants .

Q. How can analytical methods for this compound in complex matrices (e.g., food, biological samples) be validated?

Methodological Answer:

- Chromatography : Optimize GC-MS or HPLC-UV methods with internal standards (e.g., deuterated analogs) for matrix effect correction.

- Validation metrics : Assess linearity (R² > 0.995), LOD/LOQ (≤1 ppm), recovery (80–120%), and inter-day precision (RSD < 5%) .

Data Contradiction Analysis

Q. How should discrepancies in reported spectral data (e.g., NMR shifts) for this compound be investigated?

Methodological Answer:

- Reproducibility checks : Replicate experiments under standardized conditions (solvent, temperature, concentration).

- Referencing : Compare with NIST Chemistry WebBook spectra (Entry 39741-41-8) and published datasets .

- Isotopic labeling : Synthesize ¹³C-labeled derivatives to confirm peak assignments .

Research Design Considerations

Q. What experimental frameworks are recommended for studying the flavoring properties of this compound in food systems?

Methodological Answer:

- Sensory panels : Conduct triangle tests with trained panelists to detect odor thresholds (reported at ~0.1 ppb in aqueous solutions).

- Headspace analysis : Use SPME-GC-MS to quantify volatile release in model food matrices (e.g., baked goods, dairy) .

- Stability studies : Monitor degradation under varying pH (3–9), temperature (4–40°C), and storage durations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。